Cas no 1183521-81-4 (Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]-)

Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]-, is a brominated aromatic ketone derivative featuring an isopropylthio substituent. This compound is of interest in synthetic organic chemistry due to its functional groups, which make it a versatile intermediate for further modifications. The presence of the 2-bromophenyl moiety enhances its reactivity in cross-coupling reactions, while the isopropylthio group contributes to steric and electronic effects, influencing selectivity in nucleophilic or electrophilic transformations. Its structural features suggest potential utility in pharmaceutical or agrochemical synthesis, particularly where controlled functionalization of aromatic systems is required. The compound's stability under standard conditions facilitates handling and storage in laboratory settings.
Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- structure
1183521-81-4 structure
商品名:Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]-
CAS番号:1183521-81-4
MF:C11H13BrOS
メガワット:273.189321279526
CID:5177005

Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- 化学的及び物理的性質

名前と識別子

    • 1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one
    • 1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
    • Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]-
    • インチ: 1S/C11H13BrOS/c1-8(2)14-7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3
    • InChIKey: KAQZYCZXJUOUHM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=CC=1C(CSC(C)C)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 194
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 42.4

Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-394586-0.05g
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
1183521-81-4 95.0%
0.05g
$468.0 2025-03-16
Enamine
EN300-394586-1.0g
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
1183521-81-4 95.0%
1.0g
$557.0 2025-03-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360615-1g
1-(2-Bromophenyl)-2-(isopropylthio)ethan-1-one
1183521-81-4 98%
1g
¥6132.00 2024-08-09
Enamine
EN300-394586-0.1g
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
1183521-81-4 95.0%
0.1g
$490.0 2025-03-16
Enamine
EN300-394586-5.0g
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
1183521-81-4 95.0%
5.0g
$1614.0 2025-03-16
Enamine
EN300-394586-0.25g
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
1183521-81-4 95.0%
0.25g
$513.0 2025-03-16
Enamine
EN300-394586-2.5g
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
1183521-81-4 95.0%
2.5g
$1089.0 2025-03-16
Enamine
EN300-394586-10.0g
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
1183521-81-4 95.0%
10.0g
$2393.0 2025-03-16
Enamine
EN300-394586-0.5g
1-(2-bromophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
1183521-81-4 95.0%
0.5g
$535.0 2025-03-16

Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- 関連文献

Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]-に関する追加情報

Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- (CAS No. 1183521-81-4): A Comprehensive Overview

Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]-, identified by its CAS number 1183521-81-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and synthetic biology. The unique combination of a brominated phenyl group and a thioether moiety attached to an acetone backbone imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more intricate molecules.

The molecular structure of Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- consists of a central ketone group flanked by these two functional groups. The presence of the bromine atom at the para position of the phenyl ring enhances its reactivity in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active compounds. Additionally, the thioether group introduces a sulfur atom that can participate in nucleophilic substitution reactions, further expanding the synthetic utility of this compound.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Compounds like Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- serve as crucial building blocks in the synthesis of such agents. For instance, derivatives of this compound have been explored as potential inhibitors of kinases and other enzymes implicated in various diseases. The bromine substituent facilitates the introduction of diverse pharmacophores through palladium-catalyzed reactions, allowing chemists to fine-tune the properties of the final product.

The pharmaceutical industry has shown particular interest in leveraging the reactivity of Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- for the development of small molecule drugs. Researchers have demonstrated its utility in generating libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying lead compounds for further optimization. The structural features of this molecule make it an excellent candidate for generating analogs with varying biological activities. By systematically modifying the substituents on the phenyl ring or the thioether group, scientists can explore a wide spectrum of pharmacological effects.

Moreover, advancements in computational chemistry have enabled more efficient virtual screening methods for identifying promising candidates from large compound databases. The use of molecular modeling techniques allows researchers to predict the binding affinity of Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- and its derivatives to target proteins. This high-throughput virtual screening complements traditional experimental approaches and accelerates the drug discovery process. Several studies have highlighted the effectiveness of this strategy in identifying novel therapeutic entities.

The synthetic methodologies for preparing Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- have also seen significant advancements. Modern synthetic routes often involve multi-step sequences that highlight the versatility of this intermediate. For example, one common approach involves reacting 2-bromoiodobenzene with isobutane thiol followed by condensation with acetone under acidic conditions. These reactions are typically performed under mild conditions and yield high purity products suitable for further functionalization.

In conclusion, Ethanone, 1-(2-bromophenyl)-2-[(1-methylethyl)thio]- (CAS No. 1183521-81-4) is a versatile compound with broad applications in pharmaceutical research and synthetic chemistry. Its unique structural features make it an invaluable tool for constructing complex molecules with potential therapeutic benefits. As research continues to evolve, it is likely that new applications and derivatives will emerge, further solidifying its importance in the chemical community.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited